molecular formula C8H9FOS B2417723 3-Fluoro-4-methoxyphenyl methyl sulfide CAS No. 66624-36-0

3-Fluoro-4-methoxyphenyl methyl sulfide

Cat. No.: B2417723
CAS No.: 66624-36-0
M. Wt: 172.22
InChI Key: JVYAKYSVAWECNA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl methyl sulfide is an organic compound with the molecular formula C8H9FO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound features a fluorine atom, a methoxy group, and a methyl sulfide group attached to a benzene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl methyl sulfide typically involves the reaction of 3-fluoro-4-methoxyphenol with methylthiolating agents under specific conditions. One common method is the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Methyl iodide, potassium carbonate, acetone.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methoxyphenyl methyl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenyl methyl sulfide: C8H9FO2S

    (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: C9H11FO2S

    (3,5-Difluoro-4-methoxyphenyl)boronic acid: C7H7BF2O3

Uniqueness

This compound is unique

Properties

IUPAC Name

2-fluoro-1-methoxy-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYAKYSVAWECNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-2-fluoroanisole (5.0 g, 24.4 mmol) in THF (100 mL) was added n-butyllithium (23 mL, 1.6M in hexanes, 36.8 mmol) at −78° C. After stirring at −78° C. for 1 h, dimethyl disulfide (11 mL, 12.2 mmol) was added and the reaction was then allowed to warm to room temperature slowly. After stirring at room temperature for 12 h, the reaction was quenched with saturated aqueous ammonium chloride solution. The organic phase was separated and the aqueous phase was extracted with two portions of ethyl acetate. The combined organic layers were washed with brine and concentrated in vacuo. The residue was used directly in next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

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